
2-(2-Azidophenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azidophenyl)-1H-benzimidazole is an organic compound that belongs to the class of azides and benzimidazoles. This compound is characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to a benzimidazole moiety. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidophenyl)-1H-benzimidazole typically involves the reaction of 2-aminophenylbenzimidazole with a diazotizing agent such as sodium nitrite in the presence of an acid, followed by the introduction of an azide group using sodium azide. The reaction conditions often include maintaining a low temperature to ensure the stability of the azide group and to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Azidophenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1H-benzimidazole.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Azidophenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of protein labeling and bioorthogonal chemistry due to its ability to undergo selective reactions without interfering with biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Azidophenyl)-1H-benzimidazole involves its ability to undergo selective chemical reactions, such as cycloaddition and reduction, which can modify biological molecules or materials. The azide group can react with alkyne-containing molecules to form stable triazole linkages, which are useful in bioconjugation and material science. Additionally, the benzimidazole moiety can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
2-(2-Azidophenyl)-1H-benzimidazole can be compared with other azidophenyl and benzimidazole derivatives:
2-(2-Azidophenyl)-3-oxo-3H-indole 1-oxide: Similar in structure but contains an indole moiety instead of benzimidazole.
2-Azidophenyl-4,5-diaryloxazole: Contains an oxazole ring and exhibits different reactivity and applications.
Phenyl azide: Lacks the benzimidazole moiety and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the azide group and benzimidazole moiety, which provides a versatile platform for various chemical transformations and applications in scientific research.
Propiedades
Número CAS |
29951-97-1 |
|---|---|
Fórmula molecular |
C13H9N5 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-(2-azidophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9N5/c14-18-17-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) |
Clave InChI |
ZENKITZBHJKRPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


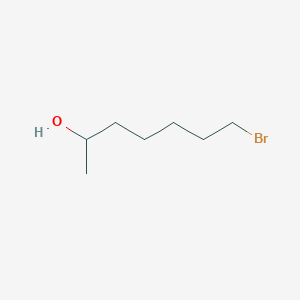
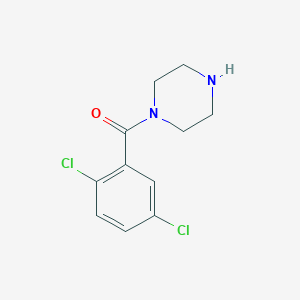


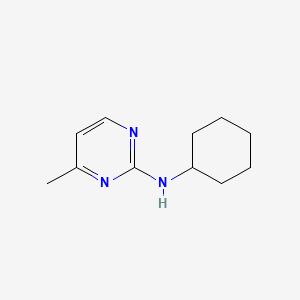
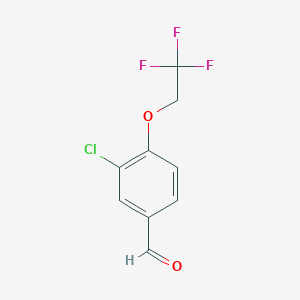

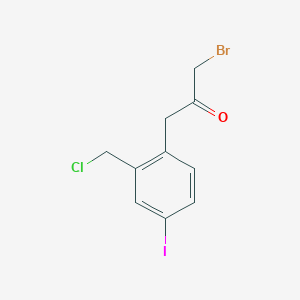
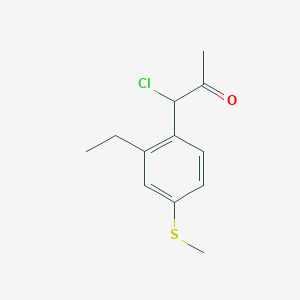
![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)



